molecular formula C20H23NO2 B12793384 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 5457-14-7

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B12793384
CAS No.: 5457-14-7
M. Wt: 309.4 g/mol
InChI Key: VDZYAJURYXVGDG-UHFFFAOYSA-N
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Description

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the condensation of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis modules and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors in the body.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been shown to possess high affinity for σ1 receptors, which are involved in various cellular processes. The compound’s spirocyclic structure allows it to fit into the receptor binding sites effectively, modulating their activity and influencing downstream pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5457-14-7

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

8-methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C20H23NO2/c1-21-14-12-20(13-15-21)22-18(16-8-4-2-5-9-16)19(23-20)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

VDZYAJURYXVGDG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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